molecular formula C15H20N6O8 B13838837 (2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid

(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid

Cat. No.: B13838837
M. Wt: 412.35 g/mol
InChI Key: UNUYMBPXEFMLNW-ZJLASTNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid is a useful research compound. Its molecular formula is C15H20N6O8 and its molecular weight is 412.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N6O8

Molecular Weight

412.35 g/mol

IUPAC Name

(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10+,13-/m1/s1

InChI Key

UNUYMBPXEFMLNW-ZJLASTNMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Origin of Product

United States

Biological Activity

The compound (2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid is a complex molecular structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C58H96N4O24SC_{58}H_{96}N_{4}O_{24}S with a molecular weight of 1265.46 Da. It features a unique arrangement of hydroxyl groups and purine derivatives that may influence its biological activity.

The compound is believed to interact with various biological pathways due to its structural components:

  • Purine Derivative : The presence of a purine moiety suggests potential interactions with nucleic acid metabolism and signaling pathways.
  • Hydroxyl Groups : Hydroxyl groups can enhance solubility and bioavailability, potentially leading to increased cellular uptake.
  • Carbamoyl Functionality : This may contribute to the modulation of enzyme activities or receptor interactions.

Biological Activities

Research indicates several notable biological activities associated with this compound:

Antiviral Activity

Studies have shown that compounds similar to this structure can exhibit antiviral properties by inhibiting viral replication or entry into host cells. The purine derivative may mimic nucleotides and interfere with viral RNA synthesis.

Antitumor Effects

Preliminary data suggest that the compound may possess antitumor activity. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Immunomodulatory Effects

The compound may modulate immune responses by influencing cytokine production or immune cell activation. This could make it a candidate for therapeutic applications in autoimmune diseases or inflammatory conditions.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on human cancer cell lines showed that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa12Apoptosis induction
    MCF-715Cell cycle arrest
    A54910Inhibition of proliferation
  • Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed decreased angiogenesis in treated tumors.
  • Clinical Implications : Ongoing clinical trials are exploring the efficacy of this compound in combination therapies for cancer treatment, aiming to enhance therapeutic outcomes while minimizing side effects.

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